2-Butoxy-4-methylaniline
Description
2-Butoxy-4-methylaniline is an aromatic amine derivative featuring a butoxy group (-O-(CH₂)₃CH₃) at the 2-position and a methyl group (-CH₃) at the 4-position of the aniline ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol based on structural analogs like 4-butoxy-2-methylaniline . While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, inferences can be drawn from structurally related compounds.
The methyl group at position 4 further modifies electronic and steric properties, directing reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
2-butoxy-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-13-11-8-9(2)5-6-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQXTICAKXGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308580 | |
| Record name | 2-Butoxy-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-76-6 | |
| Record name | 2-Butoxy-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640767-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butoxy-4-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Butoxy-4-methylaniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 4-methylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Butoxy-4-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methylaniline groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and their derivatives.
Scientific Research Applications
2-Butoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its structural similarity to certain biological molecules.
Medicine: While not used therapeutically, it can serve as a model compound in drug development research to study the effects of similar aniline derivatives.
Industry: In industrial settings, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Butoxy-4-methylaniline exerts its effects involves its interaction with various molecular targets and pathways. The compound’s butoxy and methylaniline groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Alkoxy Group Variations
- Butoxy vs. Methoxy: The butoxy group in this compound increases hydrophobicity compared to methoxy analogs (e.g., 2-Methoxy-4-methylaniline), enhancing compatibility with non-polar solvents. This property is critical in liquid crystal design, as seen in 4'-Butoxybenzylidene-4-cyanoaniline derivatives .
- Positional Isomerism : 4-Butoxy-2-methylaniline (butoxy at 4, methyl at 2) shares the same molecular formula as this compound but exhibits distinct reactivity due to substituent positioning. For example, electrophiles may attack the ring at different sites depending on directing effects .
Electron-Donating vs. Electron-Withdrawing Groups
- Methyl/Butoxy (Electron-Donating) : Activate the aromatic ring toward electrophilic substitution, favoring reactions like nitration or halogenation.
- Chloro (Electron-Withdrawing): Deactivates the ring in 4-Chloro-2-methylaniline, reducing reactivity and altering metabolic pathways (note: this compound is classified as carcinogenic) .
Biological Activity
2-Butoxy-4-methylaniline, with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through various methods, including nucleophilic substitution of 4-methylaniline with butyl bromide in the presence of a base, typically under reflux conditions in solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound's butoxy and methylaniline functional groups enable it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Toxicological Profile
Research has indicated that this compound may exhibit toxicity similar to other butoxy derivatives. For instance, studies have shown that related compounds can cause hemolysis and other health effects, though specific data on this compound’s toxicity is limited. In general, compounds in this class may lead to eye and respiratory irritation at certain exposure levels .
Case Studies and Research Findings
- Enzyme Interaction Studies : Investigations into enzyme interactions have demonstrated that this compound can influence enzyme activity, potentially serving as a model for studying similar aniline derivatives in drug development .
- Toxicity Assessments : A study assessing the toxicological effects of related compounds found that hemolytic effects were observed in animal models, indicating a need for further research on this compound's safety profile .
- Comparative Studies : Comparative analyses with similar compounds such as 4-Butoxy-2-methylaniline and 2-Methylaniline reveal differences in reactivity and biological activity due to their structural variations .
Summary of Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Biological Activity | Modulates enzyme activity; potential model for drug development |
| Toxicological Concerns | Possible hemolytic effects; eye and respiratory irritation reported |
| Comparative Compounds | Variability in reactivity with related anilines |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
